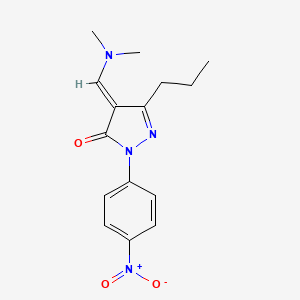![molecular formula C6H6N4 B1235681 5H-吡咯并[3,2-d]嘧啶-4-胺 CAS No. 2227-98-7](/img/structure/B1235681.png)
5H-吡咯并[3,2-d]嘧啶-4-胺
概述
描述
5H-pyrrolo[3,2-d]pyrimidin-4-amine: is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, forming a heterocyclic aromatic structure.
科学研究应用
化学: 5H-吡咯并[3,2-d]嘧啶-4-胺用作合成更复杂的有机分子的构建块。 其独特的结构使其在开发新的化学实体方面具有价值 .
生物学: 在生物学研究中,该化合物因其与生物大分子(如蛋白质和核酸)的潜在相互作用而受到研究。 它充当设计生物通路抑制剂和调节剂的支架 .
医学: 该化合物在药物化学领域展现出潜力,特别是在开发激酶抑制剂和其他治疗剂方面。 其与特定分子靶标相互作用的能力使其成为药物发现的候选者 .
工业: 在工业领域,5H-吡咯并[3,2-d]嘧啶-4-胺用于生产特种化学品和材料。 其应用范围扩展到开发具有独特性能的新材料 .
作用机制
5H-吡咯并[3,2-d]嘧啶-4-胺的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。 例如,它可以抑制腺嘌呤磷酸核糖基转移酶的活性,该酶参与核苷酸代谢 。 该化合物与这些靶标结合并调节其活性的能力是其潜在治疗效果的基础 .
6. 与相似化合物的比较
相似化合物:
9-脱氮腺嘌呤: 具有类似吡咯并嘧啶结构的化合物,用于药物化学.
4-氨基吡咯并[2,3-d]嘧啶: 另一种相关化合物,在药物发现中具有应用.
独特性: 5H-吡咯并[3,2-d]嘧啶-4-胺由于其特定的取代模式以及在4位存在氨基而具有独特性。 这种结构特征有助于其独特的化学反应性和生物活性,使其成为各种研究和工业应用中的宝贵化合物 .
安全和危害
未来方向
The future directions of research on 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been suggested in several studies . For example, one study suggested that a compound containing 5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
生化分析
Biochemical Properties
5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified to interact with adenine phosphoribosyltransferase, an enzyme involved in the salvage pathway of adenine nucleotide synthesis . This interaction is essential for the formation of adenosine monophosphate, which is energetically less costly than de novo synthesis. Additionally, 5H-pyrrolo[3,2-d]pyrimidin-4-amine has shown potential in inhibiting receptor-interacting protein kinase 1, thereby protecting cells from necroptosis .
Cellular Effects
5H-pyrrolo[3,2-d]pyrimidin-4-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of Bcl-2 activity . These effects highlight its potential as an anticancer agent by promoting programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of 5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its binding interactions with biomolecules and enzyme inhibition. It binds to adenine phosphoribosyltransferase, facilitating the formation of adenosine monophosphate . Additionally, it inhibits receptor-interacting protein kinase 1, which plays a role in necroptosis, a form of programmed cell death . These interactions underscore its potential therapeutic applications in cancer and other diseases involving cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to 5H-pyrrolo[3,2-d]pyrimidin-4-amine has been associated with sustained inhibition of necroptosis and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5H-pyrrolo[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit necroptosis and induce apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5H-pyrrolo[3,2-d]pyrimidin-4-amine is involved in metabolic pathways that include interactions with enzymes such as adenine phosphoribosyltransferase . This enzyme catalyzes the formation of adenosine monophosphate from adenine, playing a critical role in nucleotide metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 5H-pyrrolo[3,2-d]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that it reaches the intended cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules within the appropriate cellular context. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 5H-吡咯并[3,2-d]嘧啶-4-胺的合成通常涉及适当前体的环化反应。 一种常见的方法包括在酸性或碱性条件下,使2-氨基嘧啶与适当的醛或酮反应,以形成吡咯并[3,2-d]嘧啶核心 。 另一种方法涉及使用甲酰胺和2-氰基-4,4-二甲氧基丁酸乙酯,然后进行环化反应,并随后转化为所需化合物 .
工业生产方法: 5H-吡咯并[3,2-d]嘧啶-4-胺的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺通常包括溶剂萃取、结晶和纯化等步骤,以获得最终产品 .
化学反应分析
反应类型:
氧化: 5H-吡咯并[3,2-d]嘧啶-4-胺可以发生氧化反应,形成各种氧化衍生物。
还原: 还原反应可以将化合物转化为具有不同官能团的还原形式。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化锂铝。
取代: 烷基卤化物和酰氯等试剂用于取代反应.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种取代的吡咯并嘧啶 .
相似化合物的比较
9-deazaadenine: A compound with a similar pyrrolopyrimidine structure, used in medicinal chemistry.
4-aminopyrrolo[2,3-d]pyrimidine: Another related compound with applications in drug discovery.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of an amino group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415327 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-98-7 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2227-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this specific pyrimidine derivative effective against poliovirus?
A1: While the exact mechanism of action of 7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine against poliovirus type 3 (PV-3) is not fully elucidated in the provided research [], the study demonstrates its potent antiviral activity in vitro. The compound exhibited an EC50 value of 0.75 μM, indicating its effectiveness in inhibiting viral replication. Further research is needed to pinpoint the precise molecular targets and downstream effects responsible for its antiviral activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
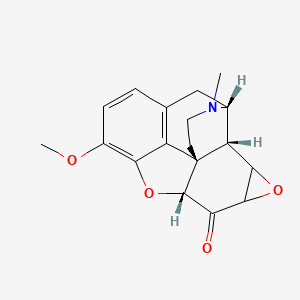
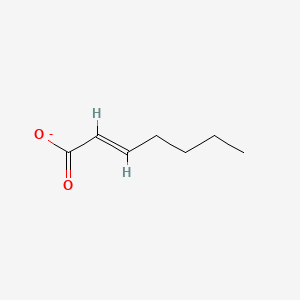

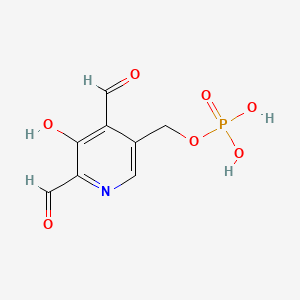
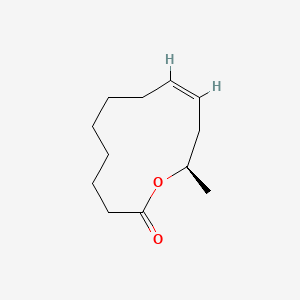
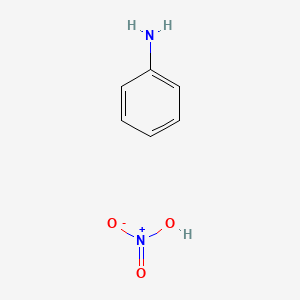

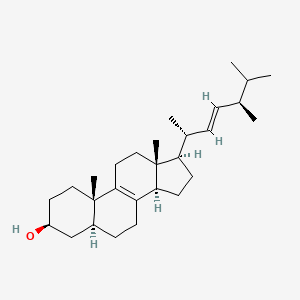
![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
